N-Acetyl Daclatasvir

Catalog No.
S13958035
CAS No.
M.F
C44H54N8O8
M. Wt
822.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl Daclatasvir

Product Name

N-Acetyl Daclatasvir

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[1-acetyl-5-[4-[4-[3-acetyl-2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]imidazol-4-yl]phenyl]phenyl]imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C44H54N8O8

Molecular Weight

822.9 g/mol

InChI

InChI=1S/C44H54N8O8/c1-25(2)37(47-43(57)59-7)41(55)49-21-9-11-33(49)39-45-23-35(51(39)27(5)53)31-17-13-29(14-18-31)30-15-19-32(20-16-30)36-24-46-40(52(36)28(6)54)34-12-10-22-50(34)42(56)38(26(3)4)48-44(58)60-8/h13-20,23-26,33-34,37-38H,9-12,21-22H2,1-8H3,(H,47,57)(H,48,58)/t33-,34-,37-,38-/m0/s1

InChI Key

CLVRXEFYIJQENA-JOJDORDVSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2C(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5C(=O)C)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2C(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5C(=O)C)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

N-Acetyl Daclatasvir is a modified form of Daclatasvir, a direct-acting antiviral agent primarily used in the treatment of Hepatitis C virus infections. Daclatasvir functions by inhibiting the nonstructural protein 5A (NS5A) of the virus, which is crucial for viral replication. The chemical structure of N-Acetyl Daclatasvir includes an acetyl group, enhancing its pharmacological properties and potentially its bioavailability compared to Daclatasvir itself. The compound is known for its effectiveness against various genotypes of Hepatitis C, particularly genotype 3.

, primarily related to its synthesis and metabolic processes. The key reactions include:

  • Acetylation Reaction: This is the primary synthetic step where an acetyl group is introduced to the Daclatasvir molecule.
  • Hydrolysis: In biological systems, N-Acetyl Daclatasvir may undergo hydrolysis, leading to the release of Daclatasvir and acetic acid.
  • Oxidation and Reduction: During metabolism, various oxidative and reductive pathways may alter the compound's structure, affecting its efficacy and safety profile.

N-Acetyl Daclatasvir exhibits potent antiviral activity against Hepatitis C virus by:

  • Inhibiting NS5A: The compound binds to the NS5A protein, disrupting its function and preventing the assembly of the viral replication complex.
  • Decreasing Viral Load: Clinical studies have shown that N-Acetyl Daclatasvir significantly reduces serum levels of Hepatitis C RNA.
  • Modulating Phosphorylation States: It interferes with the phosphorylation status of NS5A, which is essential for maintaining viral replication.

The synthesis of N-Acetyl Daclatasvir can be achieved through several methods:

  • Friedel-Crafts Acylation: This involves acylating biphenyl with chloroacetyl chloride in the presence of a catalyst like aluminum chloride.
  • Esterification: The resulting product from the acylation step is reacted with an N-methoxycarbonyl dipeptide (containing proline and valine) in a solvent such as acetonitrile.
  • Cyclization: The final steps involve cyclizing intermediates in the presence of ammonium acetate to form the imidazole rings characteristic of Daclatasvir.

The synthesis can also be optimized for yield and purity through variations in temperature, solvent choice, and reaction conditions .

N-Acetyl Daclatasvir is primarily used in:

  • Antiviral Therapy: It is indicated for treating chronic Hepatitis C infections, often in combination with other antiviral agents to enhance efficacy.
  • Research: It serves as a tool compound in studies investigating Hepatitis C pathogenesis and drug resistance mechanisms.

Interaction studies have revealed several important aspects regarding N-Acetyl Daclatasvir:

  • Drug Interactions: As a substrate for liver enzymes CYP3A4, it may interact with other drugs metabolized by this pathway, necessitating careful monitoring during co-administration.
  • Resistance Mechanisms: Mutations in NS5A can lead to reduced susceptibility to N-Acetyl Daclatasvir, particularly mutations at positions Q30 and Y93 .

N-Acetyl Daclatasvir shares structural similarities with several other antiviral agents. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
SofosbuvirInhibits HCV NS5B polymeraseNucleotide analog; effective against multiple genotypes
LedipasvirInhibits HCV NS5AOften used in combination with Sofosbuvir
VelpatasvirInhibits HCV NS5ABroad-spectrum activity against various HCV genotypes
OmbitasvirInhibits HCV NS5APart of a fixed-dose combination therapy

N-Acetyl Daclatasvir's uniqueness lies in its specific acetyl modification that may enhance its pharmacokinetic properties while maintaining strong antiviral activity against Hepatitis C virus.

N-Acetyl Daclatasvir, like its parent compound daclatasvir, achieves suppression of hepatitis C virus RNA-dependent RNA polymerase activity through multiple interconnected mechanisms that target the viral replication machinery at fundamental levels. The compound does not directly inhibit the NS5B RNA polymerase enzyme but rather disrupts the essential infrastructure required for efficient viral RNA synthesis [4] [5] [6].

Membranous Web Formation Disruption

The primary mechanism through which N-Acetyl Daclatasvir suppresses RNA-dependent RNA polymerase activity involves the prevention of membranous web formation, which serves as the essential platform for viral RNA replication [7] [5]. The compound targets the NS5A protein, preventing its ability to orchestrate the formation of membranous replication factories that provide the structural foundation for RNA synthesis. Studies with the parent compound daclatasvir demonstrate that NS5A inhibitors completely block the biogenesis of these membranous structures, effectively eliminating the physical environment necessary for RNA-dependent RNA polymerase function [7] [6].

The membranous web represents a highly organized intracellular structure derived from endoplasmic reticulum membranes, modified through the action of NS5A in conjunction with host cell factors. N-Acetyl Daclatasvir disrupts this process by binding to the amino-terminal domain of NS5A, preventing conformational changes required for membrane modification and replication complex assembly [8] [5]. This disruption occurs independently of direct effects on RNA replication machinery, indicating that the compound acts by eliminating the structural prerequisites for polymerase function rather than through direct enzyme inhibition [7].

Replication Complex Assembly Inhibition

N-Acetyl Daclatasvir suppresses RNA-dependent RNA polymerase activity by preventing the assembly of functional replication complexes that coordinate viral RNA synthesis [5] [6]. The compound interferes with the critical interactions between NS5A and other viral nonstructural proteins, particularly NS5B RNA polymerase, that are essential for establishing productive replication machinery. This mechanism involves disruption of protein-protein interactions that normally facilitate the recruitment and activation of the RNA-dependent RNA polymerase within the replication complex [8] [5].

The replication complex assembly process requires precise coordination between multiple viral proteins and host cell factors, with NS5A serving as a central organizing element. N-Acetyl Daclatasvir binding to NS5A prevents the protein from fulfilling its scaffolding function, resulting in incomplete or non-functional replication complexes that cannot support efficient RNA synthesis [5] [6]. This effect manifests as a rapid decline in viral RNA levels, reflecting the compound's ability to immediately disrupt ongoing replication processes.

Phosphatidylinositol 4-Kinase Alpha Interaction Interference

The suppression of RNA-dependent RNA polymerase activity by N-Acetyl Daclatasvir involves interference with the essential interaction between NS5A and phosphatidylinositol 4-kinase alpha, a host cell enzyme critical for membrane modification and replication complex function [8] [5]. This kinase produces phosphatidylinositol 4-phosphate, which accumulates at replication sites and facilitates the membrane alterations necessary for efficient viral RNA synthesis. N-Acetyl Daclatasvir prevents NS5A-mediated hyperactivation of this kinase, thereby disrupting the lipid environment required for optimal RNA polymerase function [8].

Studies demonstrate that while NS5A inhibitors do not directly affect phosphatidylinositol 4-kinase alpha activity, they prevent the hyperaccumulation of phosphatidylinositol 4-phosphate that normally occurs during active viral replication [8]. This interference results in inadequate membrane preparation for replication complex assembly and compromised RNA-dependent RNA polymerase activity. The mechanism represents an indirect but highly effective approach to suppressing viral RNA synthesis through disruption of the cellular infrastructure supporting replication.

Temporal Dynamics of RNA Synthesis Suppression

N-Acetyl Daclatasvir achieves rapid suppression of RNA-dependent RNA polymerase activity, with kinetic studies of the parent compound revealing approximately 99% effectiveness in blocking viral RNA synthesis [4]. The temporal profile of inhibition shows immediate effects on viral RNA levels, distinguishing NS5A inhibitors from other classes of antiviral agents that require longer periods to achieve maximum suppression. This rapid onset reflects the compound's ability to immediately disrupt multiple stages of the viral replication cycle simultaneously [4] [6].

The dual mode of action encompasses both RNA synthesis inhibition and virion assembly blockade, with mathematical modeling indicating that both functions contribute to the observed rapid decline in viral loads [4]. The RNA synthesis suppression component involves prevention of new RNA strand synthesis through replication complex disruption, while the assembly component prevents mature virion formation even when RNA synthesis occurs. This comprehensive inhibition profile explains the exceptional potency observed with NS5A inhibitors in both laboratory and clinical settings.

Modulation of NS5A Phosphorylation States

N-Acetyl Daclatasvir exerts profound effects on the phosphorylation status of the NS5A protein, fundamentally altering the regulatory mechanisms that control viral replication and assembly processes [9] [5] [10]. The modulation of NS5A phosphorylation states represents a critical component of the compound's antiviral mechanism, affecting both the hyperphosphorylated and basally phosphorylated forms of the protein that serve distinct functions in the viral life cycle.

Hyperphosphorylation Cascade Disruption

N-Acetyl Daclatasvir significantly disrupts the hyperphosphorylation cascade of NS5A, which involves sequential phosphorylation events at multiple serine residues within the low complexity sequence I region [9] [5] [10]. The compound prevents the formation of the hyperphosphorylated p58 form of NS5A, which is essential for trans-acting functions in viral replication and assembly. Studies demonstrate that NS5A inhibitors block the phosphorylation events at critical residues including serine 225, serine 232, and serine 235, which are targets of casein kinase I alpha and other cellular kinases [10].

The disruption of hyperphosphorylation involves interference with the ATP-binding domain of NS3 helicase, which plays a crucial role in facilitating NS5A phosphorylation through conformational changes that recruit cellular kinases [10]. N-Acetyl Daclatasvir binding to NS5A appears to prevent these conformational changes, thereby blocking the sequential phosphorylation cascade that normally produces the hyperphosphorylated form. This effect eliminates the trans-acting functions of NS5A that are dependent on hyperphosphorylation, including roles in virion assembly and genome transfer to assembly sites [5].

Serine 225 Phosphorylation Modulation

The modulation of serine 225 phosphorylation represents a particularly important aspect of N-Acetyl Daclatasvir's mechanism of action, as this residue serves as an initiation site for hierarchical phosphorylation events [9] [11]. Serine 225 phosphorylation is predominantly associated with the hyperphosphorylated NS5A species and plays a key role in regulating protein function and subcellular localization. N-Acetyl Daclatasvir treatment results in impaired phosphorylation at this critical site, disrupting the entire downstream phosphorylation cascade [11].

The serine 225 phosphorylation site is subject to bidirectional hierarchical phosphorylation, with phosphorylation at this residue influencing phosphorylation events at adjacent serine residues [11]. N-Acetyl Daclatasvir interference with this process prevents the establishment of proper phosphorylation patterns required for NS5A function. The compound's effect on serine 225 phosphorylation contributes to the condensation of NS5A-positive structures into larger, apparently non-functional complexes, similar to the phenotype observed with phosphoablation mutants [11].

Impact on NS5A Functional Domains

N-Acetyl Daclatasvir modulation of phosphorylation states affects the distinct functional domains of NS5A, each of which contributes to different aspects of viral replication and assembly [5] [11]. Domain I phosphorylation events, including those at serine 146, serine 222, serine 225, and other residues, are critical for replication complex function and are significantly altered by the compound. The disruption of domain I phosphorylation interferes with both cis-acting functions, which occur within the replication complex, and trans-acting functions that involve protein interactions outside the complex [5].

Domain III phosphorylation sites, including multiple serine residues that control infectious particle production, are also affected by N-Acetyl Daclatasvir treatment [9]. The compound's interference with domain III phosphorylation contributes to the observed defects in virion assembly and release. This comprehensive effect across multiple NS5A domains explains the compound's ability to simultaneously disrupt both RNA replication and particle assembly, achieving dual inhibition through modulation of phosphorylation-dependent protein functions.

Kinase Recruitment and Activity Modulation

The modulation of NS5A phosphorylation states by N-Acetyl Daclatasvir involves interference with the recruitment and activity of cellular kinases responsible for phosphorylation events [10] [12]. The compound affects the ability of NS5A to interact with casein kinase I alpha, casein kinase II, and other kinases that normally phosphorylate specific serine and threonine residues. This interference occurs through conformational changes in NS5A induced by compound binding, preventing the protein from adopting the conformations necessary for productive kinase interactions [10].

Studies demonstrate that cellular kinases remain capable of phosphorylating NS5A in vitro when N-Acetyl Daclatasvir is absent, but the compound prevents these phosphorylation events in the context of intact cells and viral replication [12]. This suggests that the compound's primary effect involves disruption of the cellular environment and protein conformations required for kinase recruitment rather than direct kinase inhibition. The result is a comprehensive suppression of NS5A phosphorylation that eliminates both basal and hyperphosphorylation events essential for viral replication and assembly.

XLogP3

4.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

822.40646071 g/mol

Monoisotopic Mass

822.40646071 g/mol

Heavy Atom Count

60

Dates

Last modified: 08-10-2024

Explore Compound Types